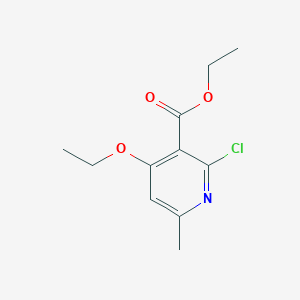
Ethyl 2-chloro-4-ethoxy-6-methylpyridine-3-carboxylate
説明
Ethyl 2-chloro-4-ethoxy-6-methylpyridine-3-carboxylate is a useful research compound. Its molecular formula is C11H14ClNO3 and its molecular weight is 243.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 2-chloro-4-ethoxy-6-methylpyridine-3-carboxylate is a pyridine derivative that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Overview of Biological Activity
Pyridine derivatives, including this compound, have been studied for various biological activities, such as antimicrobial, antifungal, and antiviral properties. The compound's structure suggests that it may interact with biological targets through enzyme inhibition or modulation of biochemical pathways.
- Target Interactions : this compound may inhibit key enzymes involved in metabolic pathways. For instance, certain pyridine derivatives are known to inhibit methane monooxygenase, which plays a crucial role in aerobic methane oxidation.
- Biochemical Pathways : The compound could potentially affect pathways related to microbial resistance or metabolic processes in pathogens. Its interactions at the molecular level might include binding to specific biomolecules or altering gene expression patterns.
Antimicrobial Activity
A significant area of research has focused on the antimicrobial properties of this compound. Studies have demonstrated its effectiveness against various bacterial strains, including:
| Microorganism | Activity |
|---|---|
| Escherichia coli | Significant inhibition |
| Staphylococcus aureus | Moderate inhibition |
| Pseudomonas aeruginosa | Variable inhibition |
| Klebsiella pneumoniae | Significant inhibition |
In a study evaluating similar compounds, derivatives showed promising results against multiple pathogens, indicating that structural modifications can enhance biological activity .
Case Studies
- Antifungal Properties : Research indicated that pyridine derivatives exhibit antifungal activity against strains like Candida albicans and Aspergillus fumigatus. This compound's structural features may contribute to its effectiveness in inhibiting fungal growth .
- Pharmaceutical Applications : Ongoing investigations are exploring the compound's potential as a pharmaceutical intermediate. Its ability to modulate biological pathways makes it a candidate for drug development targeting microbial infections and possibly cancer therapy due to its enzyme inhibition properties .
特性
IUPAC Name |
ethyl 2-chloro-4-ethoxy-6-methylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3/c1-4-15-8-6-7(3)13-10(12)9(8)11(14)16-5-2/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HALIGFSFGYBQTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=NC(=C1)C)Cl)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680532 | |
| Record name | Ethyl 2-chloro-4-ethoxy-6-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111953-15-2 | |
| Record name | Ethyl 2-chloro-4-ethoxy-6-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















